DGY-08-097

PROTAC degradation assay Target engagement Structure-activity relationship

Conventional HCV protease inhibitors rapidly lose potency against resistance mutations. DGY-08-097 overcomes this via dual mechanism: enzymatic inhibition plus CRBN-dependent proteasomal degradation, retaining activity against NS3-V55A (IC50 508 nM) unlike telaprevir (2.9-fold loss). Key features: - DC50 50 nM at 4 h, outperforming earlier degraders (87-147 nM) - No degradation of IKZF1/IKZF3 among ~8,700 proteins - Matched negative control DGY-08-097-BUMP for validation

Molecular Formula C60H76N10O14
Molecular Weight 1161.324
Cat. No. B1192513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDGY-08-097
SynonymsDGY-08-097;  DGY-08097 DGY-08 097
Molecular FormulaC60H76N10O14
Molecular Weight1161.324
Structural Identifiers
SMILESO=C(C1=NC=C(C(NCCOCCOCCOC2=CC3=CC=CC(C(N(C(CC4)C(NC4=O)=O)C5=O)=O)=C3C5=C2)=O)N=C1)N[C@@H](C6CCCCC6)C(N[C@@H](C(C)(C)C)C(N7[C@H](C(N[C@@H](CCC)C(C(NC8CC8)=O)=O)=O)[C@]9([H])[C@](CCC9)([H])C7)=O)=O
InChIInChI=1S/C60H76N10O14/c1-5-11-41(49(72)56(78)64-36-18-19-36)65-55(77)48-38-16-10-15-35(38)32-69(48)59(81)50(60(2,3)4)68-54(76)47(33-12-7-6-8-13-33)67-52(74)43-31-62-42(30-63-43)51(73)61-22-23-82-24-25-83-26-27-84-37-28-34-14-9-17-39-46(34)40(29-37)58(80)70(57(39)79)44-20-21-45(71)66-53(44)75/h9,14,17,28-31,33,35-36,38,41,44,47-48,50H,5-8,10-13,15-16,18-27,32H2,1-4H3,(H,61,73)(H,64,78)(H,65,77)(H,67,74)(H,68,76)(H,66,71,75)/t35-,38-,41-,44?,47-,48-,50+/m0/s1
InChIKeyYZNSNVPSBDWZBQ-LNWDVATRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DGY-08-097: First Antiviral PROTAC NS3 Degrader


DGY-08-097 is a telaprevir-based proteolysis-targeting chimera (PROTAC) that functions as a heterobifunctional degrader of the hepatitis C virus (HCV) NS3/4A protease. Developed as an optimized bivalent molecule [1], the compound consists of a telaprevir-derived warhead conjugated via a PEG linker to a novel tricyclic imide CRBN-recruiting moiety [1]. DGY-08-097 is recognized as the first small-molecule antiviral PROTAC [2] and exhibits a dual mechanism of action: enzymatic inhibition of the protease active site coupled with CRBN-dependent proteasomal degradation of the target protein. With a CAS registry number of 2414414-50-7 and molecular formula C60H76N10O14 (MW 1161.3), this preclinical-stage compound enables researchers to study targeted protein degradation as an antiviral strategy and to evaluate the pharmacological advantages of degradation-driven pharmacology versus traditional occupancy-based inhibition [1].

1
Targeted protein degradation research tool for HCV NS3 protease
Dual mechanism: enzymatic inhibition + CRBN-dependent proteasomal degradation
2
Reported first-in-class antiviral PROTAC degrader
Enables comparison of degradation-driven vs. occupancy-based antiviral pharmacology
3
Validated negative control (DGY-08-097-BUMP) available
Supports rigorous CRBN-dependence experimental design

DGY-08-097: Why Generic Substitution Fails


Generic substitution among telaprevir-based degraders is not scientifically valid due to substantial quantitative differences in degradation potency, antiviral efficacy, and resistance barrier that arise from distinct linker chemistry and CRBN-recruiting moieties. DGY-08-097 incorporates a novel tricyclic imide CRBN ligand with superior CRBN affinity compared to the lenalidomide- and pomalidomide-derived moieties in DGY-03-081 and DGY-04-035 [1]. Furthermore, this optimized CRBN ligand avoids degradation of IMiD neo-substrates such as IKZF1 and IKZF3, a selectivity liability observed with earlier-generation CRBN recruiters [1]. Unlike the parental inhibitor telaprevir, which relies exclusively on enzymatic inhibition and loses potency against common resistance-associated variants, DGY-08-097 degrades the target protein via an event-driven mechanism that confers retained antiviral activity against mutant viruses [1]. These mechanistic and quantitative differences mandate compound-specific selection rather than class-based interchange.

Property
DGY-08-097
Earlier Degraders / Inhibitor
CRBN ligand
Novel tricyclic imide
Lenalidomide- or pomalidomide-derived
IKZF1/3 degradation
Not detected (proteomics)
Detected (class-level, IMiD-based ligands)
Mechanism
Event-driven degradation
Occupancy-based inhibition (telaprevir)
Resistance profile
Retained activity against V55A mutant
Telaprevir loses potency against V55A

DGY-08-097 Quantitative Differentiation


NS3 Degradation Potency Comparison

In a cellular NS3-eGFP degradation assay, DGY-08-097 exhibits the most potent target depletion among three structurally related telaprevir-based degraders, with a DC50 value of 50 nM at 4 h [1]. This represents a 2.9-fold improvement over DGY-03-081 and a 1.7-fold improvement over DGY-04-035 [1].

NS3 degradation potency
Head-to-head
DGY-08-097 DC50 50 nM (4 h)
vs. DGY-03-081: 147 nM
vs. DGY-04-035: 87 nM
2.9-fold / 1.7-fold improvement
Reported degrader potency ranking in cellular NS3-eGFP assay
Inducible cell line; n≥2 replicates; 4 h treatment
PROTAC degradation assay Target engagement Structure-activity relationship

HCV Antiviral Efficacy

In an HCV infectious assay, DGY-08-097 demonstrates the most potent antiviral activity with an IC50 of 748 nM [1]. This represents a 4.1-fold improvement over DGY-03-081 (IC50 3069 nM) and a 3.9-fold improvement over DGY-04-035 (IC50 2920 nM) [1].

HCV antiviral activity
Head-to-head
DGY-08-097 IC50 748 nM
vs. DGY-03-081: 3069 nM
vs. DGY-04-035: 2920 nM
4.1-fold / 3.9-fold higher potency
Antiviral activity comparison in HCV infection model
No cytotoxicity up to 10–40 µM
Antiviral activity HCV infection model Cellular efficacy

NS3-V55A Mutant Resistance Profile

DGY-08-097 retains full antiviral potency against the NS3-V55A drug-resistant mutant, whereas the parental inhibitor telaprevir exhibits a 2.9-fold loss of activity [1]. The IC50 values for DGY-08-097 remain essentially unchanged between wildtype (558 nM) and mutant (508 nM) virus [1].

NS3-V55A mutant resistance
Head-to-head
DGY-08-097 WT IC50 558 nM, V55A IC50 508 nM (0.9-fold change)
Telaprevir WT IC50 98 nM, V55A IC50 288 nM (2.9-fold loss)
Retained activity against resistance-associated variant
HCV infectious assay; wildtype vs. V55A mutant comparison
Drug resistance Mutant virus Barrier to resistance

Selectivity: IKZF1/IKZF3 Neo-Substrates

DGY-08-097 exhibits high proteome-wide selectivity with no detectable degradation of IMiD neo-substrates IKZF1 and IKZF3 [1]. Among ~8,700 quantified proteins, HCV NS3 was the only protein significantly depleted following 4 h treatment with 1000 nM DGY-08-097 [1].

IKZF1/3 neo-substrate selectivity
Class-level inference
No degradation of IKZF1 or IKZF3 among ~8,700 quantified proteins; NS3 only significant hit at 1 µM, 4 h
Selectivity profile may reduce off-target pharmacology confounding
Quantitative proteomics; class-level comparison with IMiD-based CRBN ligands
Selectivity profiling Off-target degradation IMiD neo-substrates

CRBN-Dependent Degradation Validation

The requirement for CRBN engagement in DGY-08-097-mediated degradation is validated using DGY-08-097-BUMP, a methylation-inactivated analog that ablates CRBN binding [1]. DGY-08-097-BUMP fails to induce NS3 degradation despite retaining target engagement, and lenalidomide competition rescues NS3 from degradation [1].

CRBN-dependence validation
Mechanism context
DGY-08-097-BUMP (CRBN-binding deficient analog) fails to degrade NS3; lenalidomide competition rescues NS3 levels
Supports CRBN-dependent degradation mechanism
Negative control and competition assay; NS3-eGFP readout
Mechanism of action CRBN dependence Negative control

DGY-08-097 Research Applications


PROTAC SAR and Linker Optimization

DGY-08-097 serves as the benchmark optimized degrader for structure-activity relationship studies comparing linker length, E3 ligase recruitment chemistry, and warhead positioning in telaprevir-based PROTACs. Its superior DC50 (50 nM at 4 h) and antiviral IC50 (748 nM) relative to DGY-03-081 (DC50 147 nM; IC50 3069 nM) and DGY-04-035 (DC50 87 nM; IC50 2920 nM) provide clear quantitative endpoints for evaluating new analogs [1]. The matched negative control DGY-08-097-BUMP enables rigorous validation of degradation-dependent pharmacology.

HCV Drug Resistance Studies

DGY-08-097 is uniquely suited for studying antiviral strategies that overcome resistance mutations. The compound retains full activity against the NS3-V55A mutant (IC50 508 nM vs. wildtype 558 nM), whereas telaprevir exhibits a 2.9-fold potency loss (IC50 288 nM vs. wildtype 98 nM) [1]. This differential resistance profile makes DGY-08-097 an essential tool for investigating degrader-mediated suppression of drug-resistant viral variants.

CRBN-Dependent TPD Mechanism

DGY-08-097 enables detailed mechanistic studies of CRBN-dependent targeted protein degradation in viral systems. The compound induces rapid NS3 degradation that is rescued by lenalidomide competition and abolished in the DGY-08-097-BUMP negative control [1]. Its proteome-wide selectivity—with no degradation of IKZF1/IKZF3 among ~8,700 quantified proteins—supports clean mechanistic interpretation of degradation-specific antiviral effects [1].

Antiviral Efficacy Benchmarking

DGY-08-097 provides a validated benchmark for evaluating degradation-driven pharmacology in HCV infectious models. Its dual-mechanism activity—combining enzymatic inhibition with target degradation—allows researchers to parse the relative contributions of degradation vs. inhibition to antiviral outcomes. The compound's antiviral IC50 (748 nM) and correlation with NS3 degradation potency establish quantitative reference points for comparing next-generation antiviral PROTACs [1].

Application
Selection Property
Validation Focus
PROTAC SAR and linker optimization
Degradation potency ranking profile
DC50 comparisons, matched negative control DGY-08-097-BUMP
HCV drug resistance studies
Activity retention against resistance variants
NS3-V55A mutant response, degrader vs. inhibitor comparison
CRBN-dependent targeted protein degradation mechanism
Proteome-wide selectivity and CRBN dependence
IKZF1/3 degradation absence, lenalidomide competition rescue
Antiviral efficacy benchmarking
Antiviral activity in HCV infection models
IC50 ranking, correlation of degradation vs. inhibition endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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